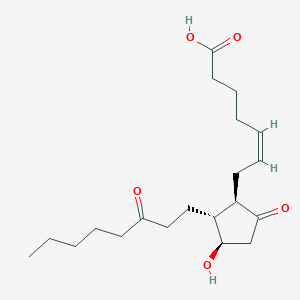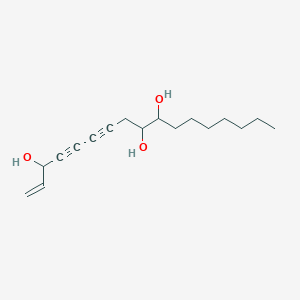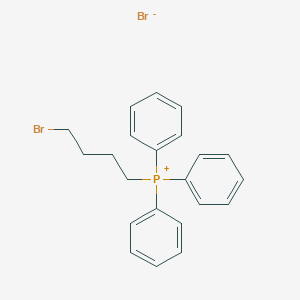
4,4’-Dibenzamido-2,2’-Stilbendisulfonsäure
Übersicht
Beschreibung
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid, also known as 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid, is a useful research compound. Its molecular formula is C28H22N2O8S2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optische Aufheller in Waschmitteln
4,4’-Dibenzamido-2,2’-Stilbendisulfonsäure: wird häufig als optischer Aufheller in Waschmitteln verwendet . Diese Verbindungen absorbieren ultraviolettes Licht und emittieren es als sichtbares blaues Licht, was der Vergilbung von Stoffen entgegenwirkt und sie für das menschliche Auge weißer und heller erscheinen lässt.
Fluoreszierende Weißmacher in der Papierindustrie
In der Papierindustrie dient diese Verbindung als fluoreszierender Weißmacher . Sie erhöht die Helligkeit von hochwertigen Papierprodukten, indem sie UV-Licht in sichtbares Licht umwandelt und dem Papier ein strahlend weißes Aussehen verleiht, das auf dem Markt sehr gefragt ist.
Synthese von Farbstoffen
Die Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese komplexer Farbstoffe . Ihre Molekülstruktur ermöglicht die Anlagerung verschiedener Chromophore, die für die Farbe von Molekülen verantwortlich sind, wodurch sie zu einem vielseitigen Vorläufer in der Farbstoffchemie wird.
Photostabilisatoren in Kunststoffen
Diese Verbindung findet Anwendung als Photostabilisator in der Kunststoffherstellung . Sie hilft, den Abbau von Kunststoffen zu verhindern, indem sie schädliche UV-Strahlung absorbiert und so die Integrität und Farbe von Kunststoffprodukten bei Sonneneinstrahlung bewahrt.
Biologische Färbung
In der biologischen Forschung kann This compound als fluoreszierender Farbstoff verwendet werden . Sie bindet an bestimmte Proteine oder Nukleinsäuren in Zellen und Geweben, so dass Forscher diese Bestandteile unter einem Fluoreszenzmikroskop sichtbar machen können.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid is known to interact with various enzymes and proteins. It has been used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Cellular Effects
The cellular effects of 4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid are diverse. It has been reported to function as a potent anion transport inhibitor, primarily targeting Band 3 in red blood cells. This compound binds to Band 3, inducing a conformational change in the protein. This conformational change disrupts the protein’s ability to transport anions across the cell membrane.
Eigenschaften
IUPAC Name |
5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSXLMHJHPRDX-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-14-5 | |
| Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DBDS interact with Band 3 and what are the downstream effects?
A1: DBDS acts as a fluorescent anion transport inhibitor, binding to Band 3 and impacting its function. [] The research uses radioactive sulfate exchange and observes the binding kinetics of DBDS to Band 3 using fluorescence and stopped-flow techniques. [] This binding event induces a conformational change in the DBDS-Band 3 complex, ultimately inhibiting anion transport across the red blood cell membrane. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
